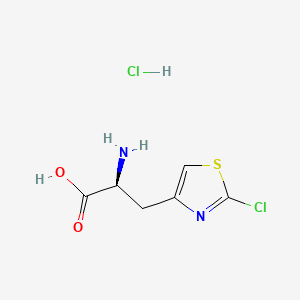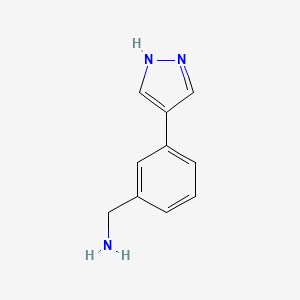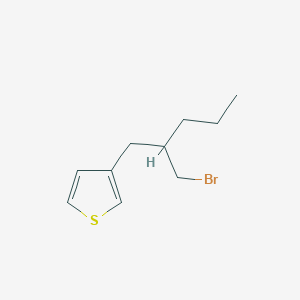
3-(2-(Bromomethyl)pentyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(Bromomethyl)pentyl)thiophene is a synthetic organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromomethyl group attached to a pentyl chain, which is further connected to the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Bromomethyl)pentyl)thiophene typically involves the bromination of a suitable precursor. One common method is the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide . This reaction proceeds under mild conditions and yields the desired brominated product with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-(Bromomethyl)pentyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to the formation of different thiophene derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce complex organic molecules with extended conjugation.
Applications De Recherche Scientifique
3-(2-(Bromomethyl)pentyl)thiophene has several scientific research applications:
Medicinal Chemistry: Thiophene derivatives are explored for their potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Material Science: The compound can be used in the synthesis of conductive polymers and organic semiconductors, which are essential in electronic devices.
Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new materials and drugs.
Biological Studies: Researchers use thiophene derivatives to study biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of 3-(2-(Bromomethyl)pentyl)thiophene depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromomethyl group can act as an electrophilic site, facilitating interactions with nucleophilic residues in biological molecules. Additionally, the thiophene ring can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-3-methylthiophene: A closely related compound with a bromine atom attached to the thiophene ring.
2-(2-Bromoethyl)thiophene: Another thiophene derivative with a bromine atom on an ethyl chain.
Uniqueness
3-(2-(Bromomethyl)pentyl)thiophene is unique due to the presence of a longer pentyl chain, which can influence its chemical reactivity and physical properties. The extended alkyl chain can enhance the compound’s solubility in organic solvents and affect its interactions with other molecules. This uniqueness makes it a valuable compound for specific applications in material science and medicinal chemistry.
Propriétés
Formule moléculaire |
C10H15BrS |
|---|---|
Poids moléculaire |
247.20 g/mol |
Nom IUPAC |
3-[2-(bromomethyl)pentyl]thiophene |
InChI |
InChI=1S/C10H15BrS/c1-2-3-9(7-11)6-10-4-5-12-8-10/h4-5,8-9H,2-3,6-7H2,1H3 |
Clé InChI |
DXMCNYZSAOIVSD-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CC1=CSC=C1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{6-[4-(Trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B13483887.png)
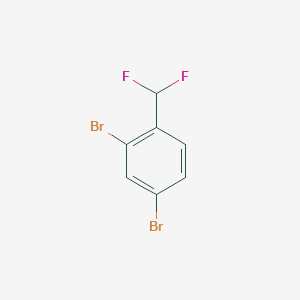
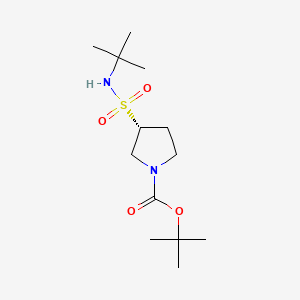
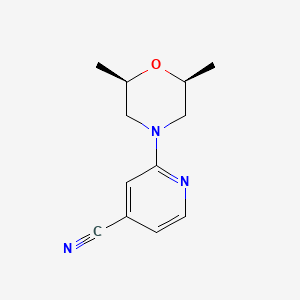


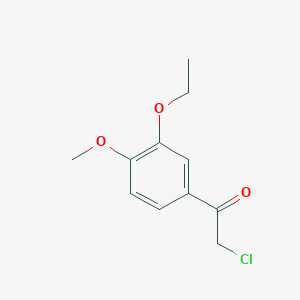
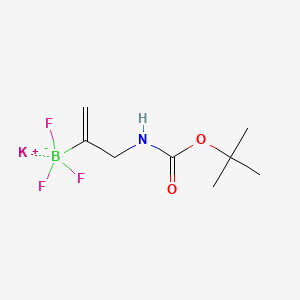
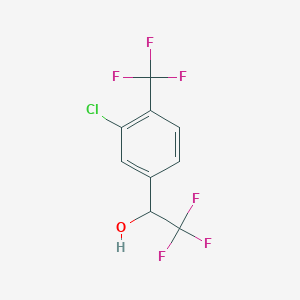
![1-butyl-2-((1E,3Z,5E)-5-(1-butylbenzo[cd]indol-2(1H)-ylidene)-3-chloropenta-1,3-dien-1-yl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B13483947.png)
![3-Cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13483956.png)
